Antioxidant Hydrogen-Atom Donating Capacity: BDE(OH) Comparison with 2-Methoxy-4-methylphenol
The bond dissociation enthalpy of the phenolic O-H group, BDE(OH), is a direct quantitative measure of hydrogen-atom donating antioxidant capacity. While direct experimental BDE(OH) data for 2-methoxy-5-methylphenol is not available in the accessed literature, the structurally analogous isomer 2-methoxy-4-methylphenol exhibits a BDE(OH) reduction of -3.7 kcal mol⁻¹ relative to phenol [1]. This value represents a significant enhancement over 2-methoxyphenol (guaiacol, -1.8 kcal mol⁻¹) and positions the 2-methoxy-methylphenol scaffold as intermediate in antioxidant potency among methoxyphenols [1]. The ortho-methoxy substitution in both isomers stabilizes the phenoxyl radical via intramolecular hydrogen bonding and electron donation, a mechanism that applies to 2-methoxy-5-methylphenol [1].
| Evidence Dimension | Bond Dissociation Enthalpy BDE(OH) relative to phenol |
|---|---|
| Target Compound Data | Not directly measured; inferred from 2-methoxy-4-methylphenol isomer: -3.7 kcal mol⁻¹ |
| Comparator Or Baseline | 2-Methoxyphenol (guaiacol): -1.8 kcal mol⁻¹; 2,4-Dimethoxyphenol: -5.4 kcal mol⁻¹; Phenol: 0 (reference) |
| Quantified Difference | Inferred 2.0 kcal mol⁻¹ lower BDE(OH) than 2-methoxyphenol; 1.7 kcal mol⁻¹ higher than 2,4-dimethoxyphenol |
| Conditions | Benzene solution; EPR equilibration technique and inhibited autoxidation studies |
Why This Matters
Lower BDE(OH) correlates with faster hydrogen-atom transfer to peroxyl radicals, enabling selection of 2-methoxy-5-methylphenol over guaiacol when intermediate antioxidant potency is required without the cost or synthetic complexity of dimethoxy analogs.
- [1] Amorati, R., et al. Hydrogen-Atom Transfer Reactions from ortho-Alkoxy-Substituted Phenols: An Experimental Approach. Chemistry - A European Journal, 2009, 15(17), 4402-4410. View Source
